molecular formula C11H10BrNO2 B091832 Ethyl 7-bromo-1H-indole-2-carboxylate CAS No. 16732-69-7

Ethyl 7-bromo-1H-indole-2-carboxylate

Cat. No. B091832
CAS RN: 16732-69-7
M. Wt: 268.11 g/mol
InChI Key: FKIRSCKRJJUCNI-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-1H-indole-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has an empirical formula of C11H10BrNO2 and a molecular weight of 268.11 .


Molecular Structure Analysis

The molecular structure of Ethyl 7-bromo-1H-indole-2-carboxylate can be determined using various physical and spectroscopic methods such as IR, 1H NMR, 13C NMR, and MS .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 7-bromo-1H-indole-2-carboxylate are not available, indole derivatives are known to undergo various reactions. For example, the oxidation of the carbaldehyde derivative to the carboxylic acid derivative has been reported .


Physical And Chemical Properties Analysis

Ethyl 7-bromo-1H-indole-2-carboxylate is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology, with several compounds exhibiting anticancer activity . This suggests that they could be used in the development of new cancer therapies.

Anti-HIV Activity

Some indole derivatives have been found to possess anti-HIV activity , indicating potential use in the treatment of HIV infection.

Antioxidant Activity

Indole derivatives can also act as antioxidants , which are substances that can prevent or slow damage to cells caused by free radicals.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity , making them potentially useful in combating various types of microbial infections.

Antitubercular Activity

Indole derivatives have shown antitubercular activity , suggesting potential use in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity , indicating potential use in the management of diabetes.

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been the focus of many researchers in the study of pharmaceutical compounds for many years . Therefore, it is expected that Ethyl 7-bromo-1H-indole-2-carboxylate and similar compounds will continue to be a topic of substantial research interest in the future.

properties

IUPAC Name

ethyl 7-bromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIRSCKRJJUCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426911
Record name Ethyl 7-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-bromo-1H-indole-2-carboxylate

CAS RN

16732-69-7
Record name Ethyl 7-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

11.0 g 2-bromophenylhydrazine and 550 mg p-toluenesulphonic acid monohydrate are dissolved in 200 ml of toluene, combined with 6.74 ml ethyl pyruvate and refluxed for 2 hours using the water separator. The mixture is allowed to cool to 40° C. and combined with a solution that is obtained by dissolving 44.75 g p-toluenesulphonic acid monohydrate in 300 ml of toluene and refluxing for two hours using the water separator. Then the mixture is refluxed for 12 hours using the water separator. After cooling to ambient temperature the solvents are eliminated in vacuo, the residue is taken up in ethyl acetate and washed successively with water and saturated aqueous sodium hydrogen carbonate solution. After drying with magnesium sulphate the mixture is combined with activated charcoal, stirred for 15 minutes and filtered through kieselguhr. The process of adding activated charcoal, stirring and filtering is repeated twice more. The solvents are eliminated in vacuo and the residue is taken up in petroleum ether/dichloromethane 7:3. 30 g of silica gel are added, the mixture is stirred for 10 minutes and then suction filtered through kieselguhr. The suction filtered silica gel is washed with petroleum ether/dichloromethane 7:3. The solvents are eliminated in vacuo.
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